Cas no 537668-13-6 (2-({3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide)
2-({3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide
- 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(naphthalen-1-yl)acetamide
- Acetamide, 2-[(4,5-dihydro-3-methyl-4-oxo-3H-pyrimido[5,4-b]indol-2-yl)thio]-N-1-naphthalenyl-
- EU-0022303
- Oprea1_527583
- 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide
- AKOS001578707
- 2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide
- 537668-13-6
- F0580-0048
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- Inchi: 1S/C23H18N4O2S/c1-27-22(29)21-20(16-10-4-5-11-18(16)25-21)26-23(27)30-13-19(28)24-17-12-6-8-14-7-2-3-9-15(14)17/h2-12,25H,13H2,1H3,(H,24,28)
- InChI Key: OZNZCLDUKYWNAB-UHFFFAOYSA-N
- SMILES: C(NC1=C2C(C=CC=C2)=CC=C1)(=O)CSC1N(C)C(=O)C2=C(N=1)C1=C(N2)C=CC=C1
Computed Properties
- Exact Mass: 414.11504700g/mol
- Monoisotopic Mass: 414.11504700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 713
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 103Ų
2-({3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0580-0048-2μmol |
2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide |
537668-13-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0580-0048-5μmol |
2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide |
537668-13-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0580-0048-10μmol |
2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide |
537668-13-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0580-0048-20μmol |
2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide |
537668-13-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0580-0048-1mg |
2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide |
537668-13-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0580-0048-2mg |
2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide |
537668-13-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0580-0048-3mg |
2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide |
537668-13-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0580-0048-4mg |
2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide |
537668-13-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0580-0048-5mg |
2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide |
537668-13-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0580-0048-10mg |
2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide |
537668-13-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-({3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide
Recent Advances in the Study of 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide (CAS: 537668-13-6)
The compound 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide (CAS: 537668-13-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and mechanistic insights.
Recent studies have highlighted the compound's role as a potent inhibitor of specific kinase pathways, particularly those involved in cancer cell proliferation. The pyrimidoindole core, coupled with the naphthalene acetamide moiety, contributes to its high binding affinity and selectivity. Researchers have employed advanced computational modeling techniques, such as molecular docking and dynamics simulations, to elucidate the interactions between this compound and its target proteins. These studies suggest that the sulfanyl linker plays a critical role in stabilizing the inhibitor-enzyme complex.
In vitro and in vivo experiments have demonstrated promising results. For instance, the compound exhibited significant anti-proliferative effects against a panel of cancer cell lines, including breast, lung, and colon cancers, with IC50 values in the low micromolar range. Mechanistic studies revealed that it induces apoptosis via the intrinsic mitochondrial pathway and inhibits key signaling cascades, such as the PI3K/AKT/mTOR axis. Furthermore, pharmacokinetic evaluations in rodent models indicated favorable bioavailability and tissue distribution profiles, supporting its potential as a lead candidate for further development.
Despite these advancements, challenges remain. Issues such as metabolic stability, potential off-target effects, and formulation optimization need to be addressed in future studies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to explore structural modifications and prodrug strategies to enhance the compound's therapeutic index. Additionally, ongoing clinical trials are expected to provide critical insights into its safety and efficacy in human subjects.
In conclusion, 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide represents a promising scaffold for the development of novel anticancer agents. Its unique chemical structure and robust biological activity underscore the importance of continued research in this area. Future studies should focus on optimizing its pharmacological properties and expanding its therapeutic applications to other disease models.
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